Naratriptan hydrochloride
Overview
Description
Naratriptan Hydrochloride is a selective serotonin receptor agonist belonging to the triptan class of drugs. It is primarily used for the acute treatment of migraine attacks with or without aura in adults . The compound is known for its high affinity for the 5-hydroxytryptamine1 (5-HT1) receptor subtype, which plays a crucial role in its therapeutic effects .
Mechanism of Action
Target of Action
Naratriptan hydrochloride is a selective agonist for the 5-hydroxytryptamine1 (5-HT1) receptor subtype . This receptor subtype is primarily found in cranial and coronary arteries, and plays a crucial role in the regulation of vascular tone .
Mode of Action
This compound interacts with its target, the 5-HT1 receptor, by binding to it with high affinity . This binding action results in several changes:
- Vasoconstriction : Naratriptan causes constriction of the cranial blood vessels .
- Inhibition of Neurogenic Inflammation : Naratriptan inhibits the release of vasoactive peptides, thereby reducing inflammation in the dura mater .
- Decreased Nociceptive Transmission : Naratriptan reduces the transmission of pain signals in the trigeminal pathway .
Biochemical Pathways
The biochemical pathways affected by naratriptan involve the serotonin (5-HT) system . Naratriptan’s actions lead to:
- Stimulation of presynaptic 5-HT1D receptors , inhibiting both dural vasodilation and inflammation .
- Direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem .
- Vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism .
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties:
- Absorption : It is well absorbed with about 70% oral bioavailability .
- Distribution : The volume of distribution is approximately 170 L .
- Metabolism : Naratriptan is metabolized in the liver .
- Excretion : About 50% of the drug is excreted in the urine as unchanged drug, and 30% as metabolites .
- Half-life : The elimination half-life is approximately 6 hours .
Result of Action
The primary result of naratriptan’s action is the relief of migraine headache . This is achieved through the combined effects of vasoconstriction, inhibition of inflammation, and decreased transmission of pain signals .
Action Environment
The action of naratriptan can be influenced by various environmental factors. For instance, individuals with renal or hepatic impairment may have altered drug metabolism, leading to prolonged drug half-life . Additionally, the drug’s efficacy can be affected by individual differences in pain threshold, the severity and type of migraine, and the presence of aura .
Biochemical Analysis
Biochemical Properties
Naratriptan hydrochloride interacts with 5-HT1B and 5-HT1D receptors, showing a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors . It has no significant affinity or pharmacological activity at 5-HT2, 5-HT3, or 5-HT4 receptor subtypes or at alpha1-, alpha2-, or beta-adrenergic, dopamine1, dopamine2, muscarinic, or benzodiazepine receptors .
Cellular Effects
This compound’s action in humans correlates with the relief of migraine headache . It causes vasoconstriction and also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may contribute to its antimigrainous effect .
Molecular Mechanism
This compound exerts its effects through three distinct pharmacological actions: stimulation of presynaptic 5-HT1D receptors, which inhibits both dural vasodilation and inflammation; direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem; and vasoconstriction of meningeal, dural, cerebral, or pial vessels as a result of vascular 5-HT1B receptor agonism .
Temporal Effects in Laboratory Settings
It is known that this compound has a half-life of 5-8 hours .
Metabolic Pathways
This compound is primarily metabolized in the liver. In vitro, it is metabolized by a wide range of cytochrome P450 isoenzymes into a number of inactive metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naratriptan Hydrochloride can be synthesized through various methods. One common approach involves the reaction of 4-hydrazino-N-methyl-benzenethanesulfonamide with 1-methyl-4-piperidineacetaldehyde in a mixture of water and hydrochloric acid. This reaction yields a hydrazone compound, which is then treated with polyphosphate ester in chloroform to obtain the crude Naratriptan base .
Industrial Production Methods: Industrial production of this compound often involves optimization of the synthetic routes to ensure high yield and purity. Techniques such as lyophilization and the use of fast-disintegrating tablet formulations have been explored to enhance the drug’s bioavailability and onset of action .
Chemical Reactions Analysis
Types of Reactions: Naratriptan Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and formulation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like alkyl halides and sulfonyl chlorides.
Major Products: The primary product of these reactions is this compound itself, which is used in pharmaceutical formulations for migraine treatment .
Scientific Research Applications
Naratriptan Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving selective serotonin receptor agonists.
Biology: Research on its effects on serotonin receptors helps in understanding migraine pathophysiology.
Medicine: It is extensively studied for its efficacy and safety in treating migraines.
Industry: The compound is used in the development of various pharmaceutical formulations, including fast-disintegrating tablets and nasal gels
Comparison with Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, known for its rapid onset of action.
Rizatriptan: Similar to Naratriptan but with a slightly different receptor affinity profile.
Zolmitriptan: Another member of the triptan class with a different pharmacokinetic profile
Uniqueness of Naratriptan Hydrochloride: this compound is unique due to its longer half-life compared to other triptans, which allows for sustained relief from migraine symptoms. Additionally, its high selectivity for 5-HT1B and 5-HT1D receptors minimizes side effects associated with non-selective serotonin receptor agonists .
Properties
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZYKMQFAUBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049064 | |
Record name | Naratriptan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143388-64-1 | |
Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143388-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naratriptan hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143388641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naratriptan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NARATRIPTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X8X4P12Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Naratriptan Hydrochloride in treating migraines?
A1: this compound is a selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonist, primarily targeting the 5-HT1D and 5-HT1B receptor subtypes. [] By activating these receptors located on intracranial blood vessels, it induces vasoconstriction, which helps alleviate migraine headaches. [] Additionally, stimulating 5-HT1D/1B receptors on sensory nerve endings in the trigeminal system may reduce the release of pro-inflammatory neuropeptides, further contributing to its antimigraine effects. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C17H26ClN3O2S, and its molecular weight is 375.93 g/mol. []
Q3: Are there any spectroscopic techniques used to characterize this compound?
A3: Yes, several spectroscopic techniques are employed in the characterization and analysis of this compound. UV-Spectrophotometry is widely utilized, with the drug exhibiting a maximum absorbance (λmax) at 281 nm. [] Additionally, researchers have developed and validated a spectrofluorimetric method, measuring fluorescence intensity at 355.0 nm after excitation at 230.0 nm. [] This method has proven useful for both quantifying this compound and assessing its stability under various conditions. []
Q4: What are some innovative approaches to improve the delivery and bioavailability of this compound?
A4: Several innovative drug delivery systems have been explored to enhance the bioavailability and therapeutic efficacy of this compound. These include:
- Orally Disintegrating Tablets (ODTs): Freeze-dried ODTs have shown promise in achieving rapid disintegration times (<10 seconds), potentially leading to faster onset of action. []
- Buccal Mucoadhesive Tablets: Formulations utilizing bioadhesive polymers like Carbopol 934P and Methocel K4M have been investigated for buccal delivery, aiming to enhance drug absorption through the buccal mucosa. []
- Nasal Gels: Researchers have developed in situ gelling systems for intranasal administration, employing polymers like Carbopol 940 and Xanthan gum to prolong drug residence time in the nasal cavity and potentially enhance brain targeting. [, ]
- Ethosomes and Deformable Vesicles: Studies have explored incorporating this compound into ethosomes and deformable vesicles for intranasal delivery, aiming to improve drug permeation across the nasal mucosa and enhance brain targeting efficiency. [, ]
Q5: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?
A5: Several analytical techniques are employed for the accurate quantification of this compound in pharmaceutical formulations.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods, often coupled with UV detection, are widely used for their sensitivity, selectivity, and reproducibility. [, , , ]
- UV-Spectrophotometry: This technique offers a simple and cost-effective approach for routine analysis, relying on the drug's characteristic absorbance at specific wavelengths. [, , ]
- Spectrofluorimetry: This method, based on the drug's fluorescence properties, provides high sensitivity and selectivity for quantifying this compound in various matrices, including pharmaceutical formulations. []
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC coupled with densitometry has been employed as a stability-indicating method, allowing for the separation and quantification of this compound and its potential degradation products. []
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